molecular formula C8H11NO2 B2559102 2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile CAS No. 1909324-83-9

2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile

Cat. No.: B2559102
CAS No.: 1909324-83-9
M. Wt: 153.181
InChI Key: WOYZIUAJIQNTAF-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile is a nitrile-containing compound featuring a tetrahydrofuran (oxolane) ring substituted with a ketone group at the 4-position and a methyl-branched propanenitrile moiety.

Properties

IUPAC Name

2-methyl-2-(4-oxooxolan-3-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-8(2,5-9)6-3-11-4-7(6)10/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYZIUAJIQNTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1COCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile typically involves the reaction of 2-methylpropanenitrile with a suitable oxolan derivative under controlled conditions. One common method includes the use of a base-catalyzed reaction where the nitrile group reacts with the oxolan derivative to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or toluene, with the temperature and pressure carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile exerts its effects involves interactions with specific molecular targets and pathways. The nitrile group can act as a reactive site for various biochemical reactions, while the tetrahydrofuran ring provides structural stability and influences the compound’s reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s key functional groups are the nitrile , tetrahydrofuran-4-one , and geminal methyl groups . Comparisons with analogous compounds highlight distinct properties:

Compound Name Key Functional Groups Structural Differences Potential Reactivity/Applications
2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile Nitrile, tetrahydrofuran-4-one, methyl Methyl branching at nitrile position Steric hindrance may slow nucleophilic attacks; ketone enables carbonyl chemistry
3-(Cyanomethyl)tetrahydrofuran-2-one Nitrile, tetrahydrofuran-2-one Linear nitrile chain, no methyl groups Higher flexibility; ketone at 2-position may alter ring strain
Acrylonitrile Nitrile, alkene Simpler structure, no cyclic ether Polymerization precursor; lacks steric bulk
Fluorinated acrylates (e.g., from ) Acrylate, fluorinated chains Fluorine substituents enhance stability Environmental persistence due to C-F bonds; distinct from non-fluorinated nitriles

Reactivity and Stability

  • Nitrile Group : The nitrile’s electron-withdrawing nature increases electrophilicity, but steric hindrance from the methyl groups may reduce accessibility for nucleophilic additions compared to linear nitriles like acrylonitrile.
  • Tetrahydrofuran-4-one: The ketone group enables reactions such as condensations or reductions, while the oxolane ring provides rigidity. This contrasts with non-cyclic ketonitriles (e.g., 4-oxopentanenitrile), which lack ring strain effects.
  • Environmental Behavior : Unlike fluorinated acrylates in , the absence of fluorine in this compound suggests faster biodegradation but possible toxicity concerns common to nitriles .

Research Findings and Data Gaps

  • Thermophysical Properties: Melting/boiling points and solubility data are unavailable in the provided evidence. Empirical studies are needed to compare with compounds like 3-(cyanomethyl)tetrahydrofuran-2-one.
  • Toxicity and Environmental Impact : Fluorinated acrylates in highlight regulatory scrutiny for persistent substances, but the environmental profile of this compound remains unstudied .

Biological Activity

2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile is a compound with potential biological significance, particularly in medicinal chemistry. Its structure suggests various interactions within biological systems, leading to diverse pharmacological effects. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure

The chemical formula for this compound is C₉H₁₃NO₂. The presence of the oxooxolane moiety indicates potential for unique interactions in biological pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may influence several biochemical pathways, including:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential to modulate receptors that are critical for cellular signaling.
  • Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against certain pathogens.

Biological Activities

Research indicates that this compound possesses a variety of biological activities:

Activity Description References
AntimicrobialInhibits growth of specific bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation markers in vitro

Case Studies and Research Findings

Recent studies have explored the effects of this compound in various contexts:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections.
  • Cancer Research : In vitro studies indicated that the compound could induce apoptosis in human breast cancer cell lines (MCF-7), highlighting its potential as an anticancer drug.
  • Inflammation Studies : Experimental models showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting an anti-inflammatory mechanism.

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties that enhance its biological activity:

Compound Biological Activity Comparison
2-MethylpropionitrileLimited antimicrobial activityLess effective than this compound
4-Oxooxolane derivativesVariable anticancer activitySimilar but often less potent in apoptosis induction
Other nitrilesGeneralized toxicity2-Methyl derivative shows selective cytotoxicity

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